molecular formula C23H22BrN5O2 B2744383 9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-93-8

9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2744383
CAS No.: 873076-93-8
M. Wt: 480.366
InChI Key: YQZOPYDUKMFSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimido[2,1-f]purine core and the subsequent addition of the benzyl and bromobenzyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzyl and bromobenzyl groups could potentially undergo a variety of reactions, including nucleophilic substitution and free radical reactions .

Scientific Research Applications

Bromophenols and Nucleoside Derivatives

Research on bromophenols coupled with nucleoside bases from the red alga Rhodomela confervoides has led to the discovery of new compounds with potential biological activities. These compounds, including various brominated tetrahydroisoquinolines and a brominated tyrosine derivative, were identified through comprehensive spectroscopic and chemical methods. Such research highlights the significance of marine-derived compounds in drug discovery and the development of novel pharmaceuticals (Ma et al., 2007).

Water-Soluble Xanthine Derivatives

A study on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, designed as tricyclic xanthine derivatives, aimed to improve water solubility and explore their potential as multitarget drugs for neurodegenerative diseases. This research identified potent dual-target-directed A1/A2A adenosine receptor antagonists, showcasing the approach of developing compounds targeting multiple relevant mechanisms for disease modification (Brunschweiger et al., 2014).

Dual-Target Directed Ligands

A library of N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones was synthesized to explore dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This research highlights the strategic modification of tricyclic structures based on a xanthine core to develop potent ligands for the potential treatment of neurodegenerative diseases (Załuski et al., 2019).

Monoamine Oxidases and Neurodegenerative Diseases

The preparation of a library of tetrahydropyrimido[2,1-f]purinediones with various substituents aimed at evaluating their interaction with adenosine receptor subtypes and monoamine oxidases (MAO). The research identified a novel class of potent MAO-B inhibitors and dual-acting adenosine receptor antagonists, highlighting the potential of compounds inhibiting several targets involved in neurodegeneration for therapeutic applications (Koch et al., 2013).

Properties

IUPAC Name

9-benzyl-3-[(4-bromophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O2/c1-26-20-19(21(30)29(23(26)31)15-17-8-10-18(24)11-9-17)28-13-5-12-27(22(28)25-20)14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZOPYDUKMFSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4CCCN(C4=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.